molecular formula C6H5NO2 B022435 Nitro(1,2,3,4,5,6-14C6)cyclohexatriene CAS No. 100990-47-4

Nitro(1,2,3,4,5,6-14C6)cyclohexatriene

Cat. No.: B022435
CAS No.: 100990-47-4
M. Wt: 135.065 g/mol
InChI Key: LQNUZADURLCDLV-YROCTSJKSA-N
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Description

Nitro(1,2,3,4,5,6-¹⁴C₆)cyclohexatriene is a radiolabeled derivative of nitrocyclohexatriene, where all six carbon atoms in the cyclohexatriene ring are substituted with carbon-14 (¹⁴C) isotopes. This compound is primarily utilized in tracer studies to investigate reaction mechanisms, metabolic pathways, or environmental degradation processes due to its radioactive labeling, which allows precise tracking . The nitro group (-NO₂) confers electrophilic reactivity, making the compound a candidate for studying nitroaromatic transformations or redox reactions in synthetic and biological systems.

Structurally, the cyclohexatriene core features alternating single and double bonds, creating a conjugated system that influences electronic properties and stability. The isotopic labeling at all six carbons distinguishes it from non-labeled analogs, as the ¹⁴C incorporation may slightly alter bond lengths and vibrational frequencies due to isotopic mass effects .

Properties

IUPAC Name

nitro(1,2,3,4,5,6-14C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+2,2+2,3+2,4+2,5+2,6+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNUZADURLCDLV-YROCTSJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.065 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitro(1,2,3,4,5,6-14C6)cyclohexatriene involves the nitration of 1,2,3,4,5,6-14C6-cyclohexatriene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group (-NO2) into the cyclohexatriene ring. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The use of carbon-14 labeling requires specialized facilities to handle and incorporate the radioactive isotope safely.

Chemical Reactions Analysis

Types of Reactions

Nitro(1,2,3,4,5,6-14C6)cyclohexatriene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to form amines or hydroxylamines.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in the presence of hydrochloric acid (HCl) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted cyclohexatriene derivatives.

Scientific Research Applications

Nitro(1,2,3,4,5,6-14C6)cyclohexatriene has several scientific research applications:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways due to its carbon-14 labeling.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential use in radiolabeling pharmaceuticals for diagnostic imaging.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the study of reaction kinetics and dynamics.

Mechanism of Action

The mechanism of action of Nitro(1,2,3,4,5,6-14C6)cyclohexatriene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with various biomolecules. The carbon-14 labeling allows for the tracking of these interactions and the identification of molecular pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one

This compound shares a nitro-substituted cyclohexadienone backbone but includes additional functional groups, such as a methylanilino moiety and a ketone. Key differences include:

  • Bond Angles and Geometry: The C6—C7—C2 bond angle in the cyclohexadienone ring is 120.03°, reflecting conjugation effects, whereas the fully substituted ¹⁴C-labeled cyclohexatriene likely exhibits more uniform bond angles due to isotopic symmetry .
  • Reactivity: The presence of a ketone and anilino group in the analog enhances its capacity for hydrogen bonding and nucleophilic attacks, unlike the simpler nitrocyclohexatriene, which is more reactive toward electrophilic substitution .

Comparison with γ-1,2,3,4,5,6-Hexachlorocyclohexane (γ-HCH)

γ-HCH is a chlorinated cyclohexane derivative with six chlorine atoms. While both compounds feature a six-membered ring with multiple substituents, critical distinctions include:

  • Substituent Effects : The electron-withdrawing nitro group in nitrocyclohexatriene creates a electron-deficient ring, favoring electrophilic reactions. In contrast, γ-HCH’s chlorine atoms induce steric hindrance and resistance to degradation, contributing to its environmental persistence .
  • Applications : γ-HCH is a pesticide and environmental pollutant studied for its toxicity, whereas nitro(¹⁴C₆)cyclohexatriene is a research tool for tracing chemical or biological processes .

Comparison with Deuterated Hexachlorocyclohexane (HCH-d₆)

HCH-d₆, a deuterated analog of γ-HCH, is used as an internal standard in mass spectrometry. Comparisons include:

  • Isotopic Labeling : Both compounds employ isotopic substitution (¹⁴C vs. ²H), but ¹⁴C provides radioactive tracking, whereas ²H is used for spectral differentiation in analytical methods .
  • Stability : Deuterium substitution minimally affects bond energies compared to ¹⁴C, which may introduce slight kinetic isotope effects in reactions .

Research Implications

The unique ¹⁴C labeling in nitrocyclohexatriene enables mechanistic studies unattainable with non-radioactive analogs. For example, its degradation pathways can be traced in environmental samples, contrasting with γ-HCH’s persistence . Computational studies using density-functional theory (DFT), as described by Becke (1993), could further elucidate isotopic effects on its electronic structure compared to non-labeled derivatives .

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